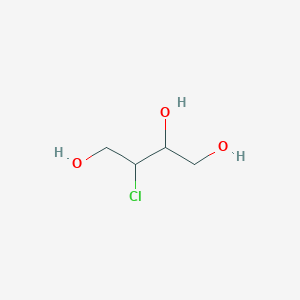

1,2,4-Butanetriol, 3-chloro-

Description

Contextual Significance of Polyols and Haloalcohols in Synthetic Transformations

Polyols, organic compounds containing multiple hydroxyl (-OH) groups, and haloalcohols (or halohydrins), which possess both a halogen atom and a hydroxyl group on adjacent carbon atoms, are cornerstones of modern synthetic organic chemistry. wikipedia.org Their value lies in their bifunctional nature, which allows for a diverse array of chemical transformations. Polyols are extensively used as precursors in the synthesis of polymers, such as polyesters and polyurethanes, and are pivotal in the production of various pharmaceuticals. researchgate.netresearchgate.net The multiple hydroxyl groups offer sites for esterification, etherification, and oxidation, enabling the construction of complex molecular frameworks.

Haloalcohols, on the other hand, combine the reactivity of an alcohol with that of an alkyl halide. wikipedia.org The presence of a halogen atom introduces a reactive site for nucleophilic substitution, while the hydroxyl group can be involved in a range of reactions, including the formation of epoxides through intramolecular cyclization. wikipedia.org This dual reactivity makes them highly versatile intermediates in the synthesis of a wide variety of organic compounds. nih.gov The strategic insertion of a halogen atom, such as chlorine, into a polyol backbone can significantly influence the molecule's supramolecular properties, including strengthening hydrogen-bonding networks. nih.gov

Structural Features and Chemical Modifiability of 1,2,4-Butanetriol (B146131), 3-chloro-

1,2,4-Butanetriol, 3-chloro- is a derivative of butanetriol, a four-carbon chain containing three hydroxyl groups. The introduction of a chlorine atom at the third carbon position imparts specific structural and chemical characteristics. The IUPAC name for this compound is 3-chlorobutane-1,2,4-triol. vulcanchem.com

Structural Features:

The presence of two chiral centers at carbons 2 and 3 suggests the existence of four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The stereochemistry of the molecule is crucial as it will dictate its three-dimensional arrangement and its interactions with other chiral molecules, a critical aspect in pharmaceutical and biological applications. The physical properties of diastereomers, which are stereoisomers that are not mirror images, differ, including boiling point, melting point, and density.

Interactive Data Table: Basic Properties of 1,2,4-Butanetriol, 3-chloro-

| Property | Value | Source |

| CAS Number | 87032-72-2 | chemsrc.com |

| Molecular Formula | C4H9ClO3 | vulcanchem.com |

| Molecular Weight | 140.56 g/mol | vulcanchem.com |

| IUPAC Name | 3-chlorobutane-1,2,4-triol | vulcanchem.com |

Chemical Modifiability:

The chemical reactivity of 1,2,4-Butanetriol, 3-chloro- is dictated by its three hydroxyl groups and the carbon-chlorine bond. The hydroxyl groups can undergo typical alcohol reactions such as:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides to form ethers.

Oxidation: The primary alcohol at position 1 and the secondary alcohol at position 2 can be oxidized to form aldehydes, ketones, or carboxylic acids.

The chlorine atom at position 3 serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Furthermore, the presence of a hydroxyl group at the adjacent carbon (C2) allows for the potential formation of an epoxide via an intramolecular Williamson ether synthesis, a common reaction for halohydrins in the presence of a base. wikipedia.org

Overview of Current Research Landscape and Definitional Gaps for 1,2,4-Butanetriol, 3-chloro-

A comprehensive review of the scientific literature reveals a significant definitional gap concerning 1,2,4-Butanetriol, 3-chloro-. While its parent compound, 1,2,4-butanetriol, is a well-documented and widely used chemical with numerous studies detailing its synthesis, properties, and applications in various fields including the production of energetic materials and as a precursor for cholesterol-lowering drugs, the chlorinated derivative remains largely uncharacterized. researchgate.netkobe-u.ac.jp

The current research landscape is almost exclusively focused on the non-halogenated butanetriol. researchgate.netscholaris.casciepublish.com Methods for the synthesis of 1,2,4-butanetriol from various starting materials, including malic acid and through biological pathways, are well-established. google.comgoogle.com However, specific synthetic routes to 1,2,4-Butanetriol, 3-chloro- are not detailed in published research. General methods for the chlorination of polyols, often using reagents like hydrochloric acid or chlorotrimethylsilane, suggest plausible synthetic strategies, but their application to 1,2,4-butanetriol to produce the 3-chloro derivative has not been specifically reported. nih.govwipo.int

Similarly, detailed experimental data on the physical and chemical properties of 1,2,4-Butanetriol, 3-chloro- are absent from the public domain. While the properties of other chlorinated polyols have been studied, providing some basis for inference, direct experimental validation for this specific compound is lacking. researchgate.net Research on the stereoselective synthesis of analogous compounds like threo-3-chloro-1-(4-hydroxyl-3-methoxyphenyl)propane-1,2-diol highlights the importance and feasibility of controlling stereochemistry in such molecules, yet this has not been extended to 1,2,4-Butanetriol, 3-chloro-. nih.gov

Structure

3D Structure

Properties

CAS No. |

87032-72-2 |

|---|---|

Molecular Formula |

C4H9ClO3 |

Molecular Weight |

140.56 g/mol |

IUPAC Name |

3-chlorobutane-1,2,4-triol |

InChI |

InChI=1S/C4H9ClO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2H2 |

InChI Key |

FKAYVCGCODVBDC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(CO)Cl)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Butanetriol, 3 Chloro

De Novo Chemical Synthesis Strategies

De novo synthesis of 3-chloro-1,2,4-butanetriol involves the construction of the carbon backbone with the desired functionalities incorporated in a stepwise manner. These strategies often begin with readily available starting materials and employ a series of chemical transformations to achieve the target structure.

Alkene Halogenation and Subsequent Hydroxylation Pathways

One plausible de novo approach commences with an alkene precursor, which undergoes halogenation and subsequent hydroxylation to install the required functional groups. A hypothetical reaction pathway could start from a suitable butene derivative. For instance, the reaction of a protected allylic alcohol could be envisioned.

The process would involve the electrophilic addition of a chlorine source across the double bond to form a halonium ion intermediate. In the presence of water as a nucleophile, this intermediate would be opened to yield a chlorohydrin. Subsequent synthetic steps would be required to introduce the remaining hydroxyl groups. The regioselectivity of the chlorohydrin formation would be a critical factor, governed by Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the halonium ion.

A potential synthetic sequence is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3-Buten-1-ol | Protection of the hydroxyl group (e.g., as a silyl ether) | Protected 3-buten-1-ol |

| 2 | Protected 3-buten-1-ol | Cl2, H2O | Protected 3-chlorobutane-1,2-diol |

| 3 | Protected 3-chlorobutane-1,2-diol | Hydroboration-oxidation or dihydroxylation | Protected 3-chlorobutane-1,2,4-triol |

| 4 | Protected 3-chlorobutane-1,2,4-triol | Deprotection | 1,2,4-Butanetriol (B146131), 3-chloro- |

This pathway's feasibility would depend on achieving the desired regioselectivity at each step and the compatibility of the protecting groups with the reaction conditions.

Selective Halogenation of Precursor Polyols

An alternative strategy involves the selective halogenation of a pre-existing polyol, such as 1,2,4-butanetriol. The primary challenge in this approach is achieving regioselectivity, as the precursor has three hydroxyl groups of differing reactivity (two primary and one secondary). Direct chlorination would likely lead to a mixture of products.

To circumvent this, a protecting group strategy would be necessary. The 1,2-diol moiety of 1,2,4-butanetriol can be selectively protected, for example, as an acetonide. This would leave the C4 hydroxyl group free for further functionalization. However, to achieve chlorination at the C3 position, a different approach is required. One could envision a strategy starting from a precursor where the C3 position is activated for nucleophilic substitution by a chlorine atom.

A hypothetical sequence for selective chlorination is presented in the following table:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1,2,4-Butanetriol | Acetone, acid catalyst | 1,2-O-Isopropylidene-1,2,4-butanetriol |

| 2 | 1,2-O-Isopropylidene-1,2,4-butanetriol | Oxidation (e.g., PCC, Swern) | (2,2-Dimethyl-1,3-dioxolan-4-yl)acetaldehyde |

| 3 | (2,2-Dimethyl-1,3-dioxolan-4-yl)acetaldehyde | Grignard reaction with a protected hydroxymethyl Grignard reagent | Protected diol |

| 4 | Protected diol | Chlorination of the newly formed secondary alcohol (e.g., Appel reaction) | Protected 3-chloro-1,2,4-butanetriol |

| 5 | Protected 3-chloro-1,2,4-butanetriol | Deprotection | 1,2,4-Butanetriol, 3-chloro- |

This multi-step process highlights the complexities of achieving selective functionalization in polyols.

Stereocontrolled Approaches to Chiral 1,2,4-Butanetriol, 3-chloro-

As 3-chloro-1,2,4-butanetriol is a chiral molecule, controlling the stereochemistry at the C2 and C3 positions is of significant importance, particularly for applications in pharmaceuticals and materials science. Stereocontrolled approaches aim to produce enantiomerically pure or enriched forms of the target compound.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral 3-chloro-1,2,4-butanetriol, derivatives of sugars or amino acids could serve as suitable precursors. For example, (S)-malic acid is a common chiral building block. The synthesis of (S)-1,2,4-butanetriol from (S)-malic acid is well-established. This enantiopure triol could then be a starting point for a stereoselective chlorination reaction.

A potential chiral pool-based synthesis is outlined below:

| Step | Starting Material | Key Transformation | Product Stereochemistry |

| 1 | (S)-Malic acid | Reduction of carboxylic acid and ester functionalities | (S)-1,2,4-Butanetriol |

| 2 | (S)-1,2,4-Butanetriol | Protection of 1,2-diol | (S)-4-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol |

| 3 | (S)-4-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | Activation of the C3-OH group (e.g., tosylation) followed by SN2 reaction with a chloride source | Chiral protected 3-chloro-1,2,4-butanetriol |

| 4 | Chiral protected 3-chloro-1,2,4-butanetriol | Deprotection | Enantiopure 1,2,4-Butanetriol, 3-chloro- |

The stereochemical outcome of the chlorination step would be dependent on the mechanism of the substitution reaction. An SN2 reaction would proceed with inversion of configuration at the C3 center.

Asymmetric Catalysis in C-Cl Bond Formation

Asymmetric catalysis offers a powerful tool for the enantioselective formation of carbon-halogen bonds. While direct asymmetric chlorination of a precursor to 3-chloro-1,2,4-butanetriol is not widely reported, analogous reactions provide a proof of concept. For instance, the development of chiral catalysts for the enantioselective chlorination of alkenes or other functional groups could be adapted to this synthesis.

A hypothetical approach could involve the asymmetric opening of a prochiral epoxide with a chloride source, catalyzed by a chiral catalyst.

| Substrate | Catalyst | Chlorine Source | Enantiomeric Excess (ee) |

| Prochiral epoxide derivative of butene | Chiral Salen-Cr(III) complex | LiCl | Potentially high ee |

| Prochiral alkene | Chiral Lewis acid | N-Chlorosuccinimide | Potentially high ee |

The success of this strategy would hinge on the design of a suitable substrate and a highly selective catalyst system.

Enzymatic or Chemoenzymatic Transformations for Enantiopure Intermediates

Enzymes are highly selective catalysts that can be employed for the synthesis of enantiopure compounds. In the context of 3-chloro-1,2,4-butanetriol synthesis, enzymes could be used in several ways, such as in the kinetic resolution of a racemic mixture of a chlorinated precursor or in the desymmetrization of a prochiral substrate.

For example, a racemic mixture of a protected 3-chloro-1,2,4-butanetriol could be subjected to enzymatic resolution using a lipase (B570770). The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

A summary of a potential enzymatic resolution process is provided below:

| Enzyme | Substrate | Acyl Donor | Product 1 (ee) | Product 2 (ee) |

| Lipase (e.g., Candida antarctica Lipase B) | Racemic protected 3-chloro-1,2,4-butanetriol | Vinyl acetate | (R)-acetylated chlorotriol (>95%) | (S)-unreacted chlorotriol (>95%) |

Alternatively, a chemoenzymatic approach could involve the chemical synthesis of a prochiral precursor, followed by an enzymatic step to introduce chirality. For instance, a diol could be selectively chlorinated at one of two prochiral hydroxyl groups by a halogenase enzyme, although the substrate specificity of known halogenases for this particular transformation would need to be investigated.

Biocatalytic and Biotechnological Routes

The development of biocatalytic routes for the production of 3-chloro-1,2,4-butanetriol is an area of growing research interest. These methods offer the potential for regio- and stereoselective synthesis under mild reaction conditions, which can be advantageous over traditional chemical methods. The primary strategies being explored involve the use of engineered microbial pathways and the direct enzymatic transformation of butanetriol or its precursors.

Engineered Microbial Pathways for Halogenated Polyol Production

The de novo biosynthesis of halogenated polyols in microbial hosts presents a sophisticated and integrated approach to production. This strategy involves the engineering of metabolic pathways within microorganisms to convert simple carbon sources into the desired chlorinated product. While no specific pathway for 3-chloro-1,2,4-butanetriol has been fully elucidated in the public domain, the principles of synthetic biology allow for the theoretical construction of such pathways.

A plausible engineered pathway could begin with the microbial production of 1,2,4-butanetriol from renewable feedstocks such as xylose or arabinose. mdpi.comnih.govmdpi.com Subsequently, a halogenating enzyme could be introduced to catalyze the specific chlorination of the butanetriol backbone. There are several classes of halogenases that could be considered for this purpose, including FADH2-dependent halogenases and non-heme iron-dependent halogenases. nih.govnih.gov These enzymes are known to catalyze the incorporation of halogen atoms into a variety of organic molecules. nih.govnih.gov

The successful implementation of such a pathway would require significant metabolic engineering efforts. These include the selection and optimization of a suitable halogenase with activity towards 1,2,4-butanetriol, the enhancement of precursor supply, and the minimization of competing metabolic pathways.

Another potential microbial route involves the biosynthesis of an epoxide intermediate, such as 2,3-epoxy-1,4-butanediol, which can then be enzymatically converted to the corresponding chlorohydrin. Halohydrin dehalogenases (HHDHs) are a class of enzymes that can catalyze the ring-opening of epoxides with halide ions. wikipedia.orgnih.govportlandpress.com By expressing an HHDH in a microbial host capable of producing the epoxide precursor, it may be possible to achieve the synthesis of 3-chloro-1,2,4-butanetriol.

Table 1: Key Enzyme Classes for Engineered Halogenated Polyol Production

| Enzyme Class | Catalytic Function | Potential Role in 3-chloro-1,2,4-butanetriol Synthesis |

| FADH2-dependent Halogenases | Electrophilic halogenation of aromatic and aliphatic compounds | Direct chlorination of 1,2,4-butanetriol or a precursor |

| Non-heme Iron Halogenases | Radical-based halogenation of unactivated C-H bonds | Regioselective chlorination of the butanetriol scaffold |

| Halohydrin Dehalogenases (HHDHs) | Reversible conversion of halohydrins to epoxides | Ring-opening of an epoxy-butanetriol intermediate with chloride ions |

Enzymatic Derivatization and Transformation of Butanetriol Scaffolds

The direct enzymatic modification of the 1,2,4-butanetriol scaffold offers a more direct biocatalytic approach. This strategy relies on the identification or engineering of enzymes that can regioselectively introduce a chlorine atom at the C-3 position of butanetriol.

Halogenases are the primary candidates for this transformation. The challenge lies in finding a halogenase that exhibits the desired regioselectivity for the C-3 position of 1,2,4-butanetriol. Given the diversity of known halogenases, screening of existing enzyme libraries or protein engineering efforts could lead to the development of a suitable biocatalyst. nih.gov

Alternatively, a multi-enzyme cascade could be envisioned. For instance, an oxidase or dehydrogenase could selectively oxidize the hydroxyl group at the C-3 position to a ketone, which might then be a more favorable substrate for a subsequent enzymatic halogenation or a chemoenzymatic process.

The reverse reaction of halohydrin dehalogenases (HHDHs) is a particularly attractive option. wikipedia.orgnih.govportlandpress.com This would involve the enzymatic ring-opening of a suitable epoxide precursor, such as 1,2-epoxy-4-buten-3-ol or a protected derivative, with a chloride ion source. The regioselectivity of the epoxide opening is a critical factor and can be influenced by the enzyme's active site architecture. rsc.org

Table 2: Potential Enzymatic Transformations for 3-chloro-1,2,4-butanetriol Synthesis

| Enzymatic Step | Enzyme Type | Substrate | Product | Key Consideration |

| Direct Chlorination | Halogenase | 1,2,4-Butanetriol | 3-chloro-1,2,4-butanetriol | Regioselectivity for the C-3 position |

| Epoxide Ring-Opening | Halohydrin Dehalogenase | 2,3-Epoxy-1,4-butanediol | 3-chloro-1,2,4-butanetriol | Regioselective opening of the epoxide ring |

| Oxidation-Halogenation | Dehydrogenase / Halogenase | 1,2,4-Butanetriol | 3-chloro-1,2,4-butanetriol | Multi-step process requiring compatible enzymes |

Optimization of Bioreaction Conditions for Yield and Selectivity

The optimization of bioreaction conditions is crucial for achieving high yields and selectivity in any biocatalytic process. For the hypothetical production of 3-chloro-1,2,4-butanetriol, several factors would need to be carefully controlled.

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. These parameters would need to be determined for the specific halogenase or HHDH being used.

Substrate and Cofactor Concentrations: The concentrations of the butanetriol precursor, the chloride ion source, and any necessary cofactors (such as FADH2 for certain halogenases) would need to be optimized to maximize the reaction rate and minimize substrate or product inhibition. nih.gov

Enzyme Loading and Immobilization: The amount of enzyme used will directly impact the reaction rate. Enzyme immobilization can be a valuable strategy to improve stability, facilitate reuse, and simplify downstream processing. nih.gov

Product Recovery: The development of an efficient method for the separation and purification of 3-chloro-1,2,4-butanetriol from the reaction mixture is essential for obtaining a high-purity product.

Table 3: Hypothetical Optimization Parameters for Biocatalytic Synthesis of 3-chloro-1,2,4-butanetriol

| Parameter | Range/Condition | Rationale |

| pH | 6.0 - 8.0 | Maintain optimal enzyme activity and stability |

| Temperature | 25 - 40 °C | Balance enzyme activity with stability |

| Chloride Ion Concentration | 50 - 200 mM | Ensure sufficient nucleophile for HHDH-catalyzed ring-opening |

| Substrate Concentration | 10 - 100 g/L | Maximize productivity while avoiding substrate inhibition |

| Enzyme Loading | 1 - 10 % (w/v) | Achieve a desirable reaction rate |

| Reaction Time | 12 - 48 hours | Allow for sufficient conversion to product |

Advanced Chemical Transformations and Reactivity of 1,2,4 Butanetriol, 3 Chloro

Nucleophilic Substitution Reactions at the Chlorinated Center

The secondary carbon atom bonded to the chlorine atom in 1,2,4-Butanetriol (B146131), 3-chloro- is an electrophilic center, susceptible to attack by nucleophiles. The course of these substitution reactions is governed by the reaction mechanism, which can be either bimolecular (SN2) or unimolecular (SN1).

The competition between SN1 and SN2 pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of potential carbocation intermediates. masterorganicchemistry.compharmaguideline.com For a secondary alkyl halide such as 1,2,4-Butanetriol, 3-chloro-, both mechanisms are plausible. viu.calibretexts.org

A strong nucleophile in a polar aprotic solvent will favor the SN2 mechanism. pharmaguideline.com This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (the chloride ion), leading to an inversion of stereochemistry at the reaction center. byjus.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. viu.ca

Conversely, an SN1 reaction is favored by a weak nucleophile in a polar protic solvent. pharmaguideline.com This is a two-step mechanism that proceeds through a carbocation intermediate. ncert.nic.in The first and rate-determining step is the slow departure of the leaving group to form a secondary carbocation. masterorganicchemistry.com This carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the carbon center is chiral. chemistrysteps.com The stability of the carbocation intermediate is a key factor in SN1 reactions. libretexts.org

The following table summarizes the conditions favoring SN1 versus SN2 reactions for 1,2,4-Butanetriol, 3-chloro-.

| Factor | SN1 Favored | SN2 Favored |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻, RS⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion |

This table presents a generalized summary of factors influencing SN1 and SN2 reaction pathways.

The presence of hydroxyl groups in close proximity to the chlorinated center allows for intramolecular nucleophilic substitution reactions. A prominent example is the formation of an epoxide, which is a type of cyclic ether. youtube.com Treatment of a halohydrin with a base results in the deprotonation of a hydroxyl group to form an alkoxide. ucalgary.ca This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the halogen in an intramolecular SN2 reaction to form a three-membered epoxide ring. youtube.commasterorganicchemistry.com

In the case of 1,2,4-Butanetriol, 3-chloro-, deprotonation of the hydroxyl group at the C-2 position would lead to the formation of a highly strained but synthetically useful epoxide. The stereochemistry of the starting material will dictate the stereochemistry of the resulting epoxide due to the backside attack requirement of the SN2 mechanism. masterorganicchemistry.com

| Reactant | Reagent | Product | Reaction Type |

| 1,2,4-Butanetriol, 3-chloro- | Strong Base (e.g., NaOH) | 3-(hydroxymethyl)oxiran-2-yl)methanol | Intramolecular SN2 (Epoxidation) |

This table illustrates the expected product from the intramolecular cyclization of 1,2,4-Butanetriol, 3-chloro-.

A wide array of external nucleophiles can displace the chloride ion in 1,2,4-Butanetriol, 3-chloro- through intermolecular substitution reactions. ncert.nic.in The choice of nucleophile determines the functional group that is introduced into the molecule. For instance, reaction with hydroxide (B78521) ions leads to the formation of a tetrol, while reaction with cyanide provides a pathway to nitriles, which can be further hydrolyzed to carboxylic acids. studymind.co.uk Thiolates can be used to introduce sulfur-containing moieties.

The following table provides examples of intermolecular substitution reactions with various nucleophiles.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Cyanide | Potassium Cyanide (KCN) | Nitrile |

| Thiolate | Sodium Thiolate (NaSR) | Thioether |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide |

| Alkoxide | Sodium Alkoxide (NaOR) | Ether |

This table showcases the versatility of intermolecular nucleophilic substitution reactions on 1,2,4-Butanetriol, 3-chloro-.

Reactions of Hydroxyl Groups

The three hydroxyl groups of 1,2,4-Butanetriol, 3-chloro- (two primary and one secondary) offer multiple sites for chemical modification. Selective reaction at one hydroxyl group over the others presents a significant synthetic challenge.

Selective esterification or etherification of one hydroxyl group in the presence of others can be achieved through the use of protecting groups or by exploiting the inherent differences in reactivity between primary and secondary alcohols. organic-chemistry.org Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols, making them more susceptible to acylation and alkylation under controlled conditions. quora.com

For selective functionalization, a common strategy involves the use of a bulky protecting group, such as a trityl group, which will preferentially react with the less hindered primary hydroxyl groups. researchgate.net After protection, the remaining hydroxyl group(s) can be modified, followed by the removal of the protecting group to reveal the original hydroxyl functionality. organic-chemistry.org

Another approach to selective esterification involves carbodiimide (B86325) coupling agents, where reaction conditions can be tuned to favor the acylation of alcohols over phenols, for example. rsc.org The synthesis of polyol esters is also of interest, for instance, in the production of biolubricants. nih.gov

| Reaction Type | Strategy | Expected Outcome |

| Selective Etherification | Use of a bulky protecting group (e.g., trityl chloride) | Preferential protection of primary hydroxyl groups |

| Selective Esterification | Controlled acylation with a sterically demanding acylating agent | Preferential esterification of primary hydroxyl groups |

This table outlines strategies for the selective modification of the hydroxyl groups in 1,2,4-Butanetriol, 3-chloro-.

The hydroxyl groups of 1,2,4-Butanetriol, 3-chloro- can undergo both oxidation and reduction. The oxidation of polyols can be challenging due to the potential for over-oxidation and cleavage of carbon-carbon bonds. stanford.edu However, chemoselective methods have been developed. For instance, certain palladium catalysts can selectively oxidize secondary alcohols in the presence of primary alcohols to afford α-hydroxy ketones. acs.orgresearchgate.net Other catalytic systems, such as those based on ruthenium, also show high selectivity for the oxidation of a single hydroxyl group in a polyol. nih.govnih.gov The oxidation of a primary alcohol would yield an aldehyde, which could be further oxidized to a carboxylic acid, while oxidation of the secondary alcohol would produce a ketone.

The reduction of alcohols, or deoxygenation, to the corresponding alkanes is a more challenging transformation. organic-chemistry.org It often requires harsh conditions or multi-step procedures. For instance, reduction can be achieved via conversion of the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.

The reduction of carbonyl compounds, which could be formed from the oxidation of the hydroxyl groups, is a more common transformation. Aldehydes and ketones can be readily reduced back to primary and secondary alcohols, respectively, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. fiveable.melibretexts.orglibretexts.org

| Reaction | Reagent | Expected Product from Primary -OH | Expected Product from Secondary -OH |

| Oxidation | PCC | Aldehyde | Ketone |

| KMnO₄ (cold, dilute) | Carboxylic Acid | Ketone | |

| Reduction (of corresponding carbonyl) | NaBH₄ | Primary Alcohol | Secondary Alcohol |

| LiAlH₄ | Primary Alcohol | Secondary Alcohol |

This table summarizes the expected products from the oxidation of the hydroxyl groups of 1,2,4-Butanetriol, 3-chloro- and the subsequent reduction of the resulting carbonyl compounds.

Formation of Acetal (B89532) and Ketal Derivatives

The presence of vicinal diol and a primary alcohol functionality in 1,2,4-Butanetriol, 3-chloro- allows for its facile conversion into cyclic acetal and ketal derivatives upon reaction with aldehydes and ketones, respectively. This reaction is a cornerstone of protecting group chemistry, enabling the selective masking of the diol moiety to allow for transformations at other sites of a molecule.

The formation of these derivatives is typically catalyzed by a Brønsted or Lewis acid in a non-aqueous solvent, with the concurrent removal of water to drive the equilibrium towards the product. The 1,2-diol group of 1,2,4-Butanetriol, 3-chloro- is expected to preferentially form a five-membered 1,3-dioxolane (B20135) ring, a kinetically and thermodynamically favored structure. The general reaction can be represented as follows:

Reaction Scheme:

Where R' and R'' can be hydrogen atoms, alkyl, or aryl groups.

The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the hydroxyl groups of the diol to form a hemiacetal or hemiketal intermediate. Subsequent protonation of the hemiacetal/hemiketal hydroxyl group and its elimination as water, followed by intramolecular cyclization by the remaining hydroxyl group, yields the final cyclic acetal or ketal.

Factors Influencing Acetal/Ketal Formation (based on 1,2,4-Butanetriol studies):

| Parameter | Effect on Reaction | Rationale |

| Catalyst Concentration | Increased rate | Higher concentration of protons facilitates carbonyl activation. |

| Temperature | Increased rate | Provides the necessary activation energy for the reaction. |

| Aldehyde/Ketone to Diol Ratio | Increased conversion | Shifts the equilibrium towards the product side (Le Chatelier's principle). |

| Water Removal | Increased conversion | Drives the reversible reaction to completion. |

It is important to note that the presence of the electron-withdrawing chloro group at the 3-position in 1,2,4-Butanetriol, 3-chloro- may influence the nucleophilicity of the adjacent hydroxyl groups, potentially affecting the rate of acetal and ketal formation compared to the non-chlorinated analog. However, the fundamental principles of the reaction remain the same.

Elimination Reactions and Olefin Formation

The chloro substituent in 1,2,4-Butanetriol, 3-chloro- renders it susceptible to elimination reactions, specifically dehydrochlorination, to form unsaturated derivatives. This transformation is a key step in the synthesis of various specialty chemicals and introduces a carbon-carbon double bond into the molecular framework. The regioselectivity and stereoselectivity of this elimination, as well as the operative mechanism (E1 vs. E2), are critical considerations.

Regioselectivity and Stereoselectivity in Dehydrohalogenation

Dehydrohalogenation of 1,2,4-Butanetriol, 3-chloro- involves the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the chlorine atom, along with the chlorine itself. In this molecule, there are two such adjacent carbons (C2 and C4), leading to the possibility of forming two constitutional isomers:

Product A: Elimination of a proton from C2 would yield an alkene with the double bond between C2 and C3.

Product B: Elimination of a proton from C4 would yield an alkene with the double bond between C3 and C4.

The regiochemical outcome of this reaction is generally predicted by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. In the case of 1,2,4-Butanetriol, 3-chloro-, the stability of the resulting alkenes would need to be considered. The presence of hydroxyl groups can influence the stability of the double bond through electronic effects.

Stereoselectivity in elimination reactions is largely dictated by the reaction mechanism. For an E2 mechanism , a specific stereochemical arrangement is required: the hydrogen to be eliminated and the leaving group (chlorine) must be in an anti-periplanar conformation. This means they lie in the same plane but on opposite sides of the C-C bond. This requirement can significantly influence which diastereomer of the product is formed, or if the reaction can proceed at all from a particular conformation. For an E1 mechanism , which proceeds through a planar carbocation intermediate, this strict stereochemical requirement is absent, and a mixture of stereoisomers is often obtained, with the more stable isomer typically predominating.

Comparative Analysis of E1 vs. E2 Mechanisms

The dehydrohalogenation of 1,2,4-Butanetriol, 3-chloro- can proceed through either a unimolecular (E1) or bimolecular (E2) elimination pathway. The predominant mechanism is influenced by several factors, including the strength of the base, the nature of the solvent, and the structure of the substrate.

The E2 mechanism is a one-step process where the base abstracts a proton, and the leaving group departs simultaneously. This pathway is favored by:

Strong, non-polarizable bases: such as hydroxides (OH⁻) and alkoxides (RO⁻).

Aprotic or less polar solvents.

A substrate structure that allows for an anti-periplanar arrangement of the hydrogen and the leaving group.

The E1 mechanism is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, followed by the removal of a proton by a base. This pathway is favored by:

Weak bases: such as water or alcohols.

Polar protic solvents: which can stabilize the carbocation intermediate through solvation.

A substrate structure that can form a stable carbocation. The chloro group in 1,2,4-Butanetriol, 3-chloro- is on a secondary carbon, which can form a secondary carbocation.

Comparative Table of E1 and E2 Mechanisms for Dehydrochlorination of 1,2,4-Butanetriol, 3-chloro-:

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | First order: Rate = k[Substrate] | Second order: Rate = k[Substrate][Base] |

| Base Strength | Weak base is sufficient | Strong base is required |

| Solvent | Favored by polar protic solvents | Favored by aprotic or less polar solvents |

| Intermediate | Carbocation | None (concerted reaction) |

| Regioselectivity | Zaitsev's rule generally followed | Zaitsev's rule generally followed, but can be influenced by sterically hindered bases (Hofmann product) |

| Stereoselectivity | Not stereospecific | Stereospecific (requires anti-periplanar geometry) |

| Rearrangements | Possible due to carbocation intermediate | Not possible |

In a practical setting, the choice of reaction conditions will dictate the outcome of the dehydrochlorination of 1,2,4-Butanetriol, 3-chloro-. For instance, treatment with a strong base like potassium tert-butoxide in a non-polar solvent would strongly favor an E2 elimination, while heating in a protic solvent like ethanol (B145695) would favor an E1 pathway. The potential for competing substitution reactions (SN1 and SN2) should also be considered, as the hydroxyl groups and the chloride are all potential nucleophiles and leaving groups under different conditions.

Stereochemical Considerations and Chirality in 1,2,4 Butanetriol, 3 Chloro

Identification and Characterization of Stereoisomers

The molecular structure of 1,2,4-Butanetriol (B146131), 3-chloro- (HOCH₂-CH(OH)-CH(Cl)-CH₂OH) contains two chiral centers, which are stereogenic carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the butane (B89635) chain. The presence of 'n' chiral centers in a molecule can result in a maximum of 2ⁿ stereoisomers.

For 1,2,4-Butanetriol, 3-chloro-, with two chiral centers, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other.

The four stereoisomers are:

(2R, 3R)-3-chloro-1,2,4-butanetriol

(2S, 3S)-3-chloro-1,2,4-butanetriol

(2R, 3S)-3-chloro-1,2,4-butanetriol

(2S, 3R)-3-chloro-1,2,4-butanetriol

The relationship between these isomers is that the (2R, 3R) and (2S, 3S) forms are enantiomers of each other. Similarly, the (2R, 3S) and (2S, 3R) forms constitute another pair of enantiomers. Any isomer from the first pair is a diastereomer of any isomer from the second pair.

Table 1: Stereoisomers of 1,2,4-Butanetriol, 3-chloro-

| Configuration | Stereochemical Relationship |

|---|---|

| (2R, 3R) | Enantiomers |

| (2S, 3S) | |

| (2R, 3S) | Enantiomers |

| (2S, 3R) | |

| The (2R, 3R)/(2S, 3S) pair and the (2R, 3S)/(2S, 3R) pair are diastereomers of each other. |

Strategies for Chiral Resolution

Chiral resolution is the process of separating a racemic mixture (an equal mixture of enantiomers) into its individual, pure enantiomers. For a compound with multiple diastereomers like 1,2,4-Butanetriol, 3-chloro-, the initial step often involves separating the diastereomeric pairs, which have different physical properties, followed by the resolution of the remaining enantiomeric pairs.

Diastereomeric Salt Formation and Crystallization

One of the most established methods for resolving enantiomers is through the formation of diastereomeric salts. advanceseng.comwikipedia.org This technique involves reacting a racemic mixture that contains an acidic or basic functional group with a single, pure enantiomer of a chiral resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different solubilities and can therefore be separated by fractional crystallization. advanceseng.comrsc.org

The direct application of this method to 1,2,4-Butanetriol, 3-chloro- is not straightforward, as the molecule is a neutral polyol and lacks a suitable acidic or basic center for salt formation. However, this strategy could be employed after a chemical modification (derivatization) of the starting material. For instance, one of the terminal hydroxyl groups could be oxidized to a carboxylic acid, which would then allow for salt formation with a chiral amine, such as (S)-(-)-α-methylbenzylamine. advanceseng.com After separation of the diastereomeric salts, the carboxylic acid group would be reduced back to a hydroxyl group to yield the resolved enantiomer of the target compound.

Kinetic Resolution via Enzymatic or Catalytic Methods

Kinetic resolution is a powerful technique that relies on the different reaction rates of enantiomers with a chiral catalyst or enzyme. mdpi.comscielo.br This difference in reactivity allows for the selective transformation of one enantiomer, which can then be separated from the unreacted enantiomer. This method is particularly well-suited for alcohols.

Enzymatic Resolution: Enzymes, particularly lipases, are widely used as biocatalysts for the kinetic resolution of racemic alcohols. scielo.br In a typical procedure, a racemic mixture of 1,2,4-Butanetriol, 3-chloro- could be subjected to transesterification with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770) such as Candida antarctica lipase B (CAL-B). The enzyme would selectively acylate one enantiomer at a much faster rate than the other. The resulting mixture of the acylated enantiomer (an ester) and the unreacted enantiomer (an alcohol) can then be separated using standard techniques like column chromatography. While specific studies on 1,2,4-Butanetriol, 3-chloro- are not prevalent, the microbial stereoinversion of the structurally similar (R)-3-chloro-1,2-propanediol demonstrates the feasibility of biocatalytic approaches for resolving chlorohydrins. biointerfaceresearch.com

Catalytic Resolution: Asymmetric catalysis can also achieve kinetic resolution. Chiral metal complexes can act as catalysts that preferentially react with one enantiomer of the substrate. mdpi.com For example, a chiral acylation catalyst could be used to selectively esterify one enantiomer of the diol, similar to the enzymatic approach but using a synthetic catalyst. Dynamic kinetic resolution (DKR) is an advanced form of this method where the slow-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.com

Table 2: Kinetic Resolution Strategies

| Method | Principle | Example Reagents/Catalysts |

|---|---|---|

| Enzymatic Resolution | Enantioselective acylation of a hydroxyl group. | Lipases (e.g., CAL-B, Candida rugosa), acyl donor (e.g., vinyl acetate). |

| Catalytic Resolution | Enantioselective reaction catalyzed by a chiral catalyst. | Chiral metal complexes, organocatalysts. |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | Enzyme or chiral catalyst + racemization catalyst (e.g., Ruthenium complex). |

Chromatographic Enantioseparation Techniques

Chromatographic methods are among the most versatile and widely used techniques for separating stereoisomers, applicable to both analytical and preparative scales. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating the enantiomers of 1,2,4-Butanetriol, 3-chloro-. The compound would be passed through a column packed with a CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly effective for a wide range of compounds, including polyols. The differential diastereomeric interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral phase allow for their separation.

Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, chiral GC is an excellent option. The hydroxyl groups in 1,2,4-Butanetriol, 3-chloro- would typically be derivatized, for example, by silylation to form trimethylsilyl (B98337) (TMS) ethers, to increase their volatility and thermal stability. The derivatized mixture is then injected into a GC equipped with a chiral capillary column (e.g., coated with a cyclodextrin (B1172386) derivative), which separates the stereoisomers.

Stereochemical Purity Assessment Methodologies

Assessing the stereochemical purity—quantifying the amount of one stereoisomer relative to others in a sample—is critical after a resolution process. The most common measures are enantiomeric excess (ee) and diastereomeric excess (de).

Chiral Chromatography (HPLC and GC): These are the definitive methods for determining stereochemical purity. By separating all stereoisomers, the relative peak areas in the resulting chromatogram can be used to accurately calculate the ee and de of the sample. This provides a direct and reliable quantification of the mixture's composition.

Polarimetry: This classical technique measures the angle to which a compound rotates plane-polarized light. Enantiomers rotate light by equal and opposite angles. A pure enantiomer will have a specific rotation value, while a racemic mixture will show no optical rotation. While polarimetry can confirm the presence of an excess of one enantiomer, it is generally less accurate for precise quantification than chromatographic methods and can be affected by impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR can be used to determine enantiomeric excess. This is typically achieved by using a chiral solvating agent or a chiral lanthanide shift reagent. These agents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra (e.g., different chemical shifts for corresponding protons), allowing for the integration of the signals to determine the enantiomeric ratio.

Table 3: Comparison of Purity Assessment Methods

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC/GC | Physical separation of stereoisomers on a chiral stationary phase. | High accuracy and precision; separates all isomers; provides direct quantification of ee and de. | Requires method development for specific compounds. |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Rapid and simple measurement. | Less accurate for quantification; sensitive to impurities and experimental conditions (concentration, wavelength). |

| Chiral NMR | Formation of diastereomeric complexes with distinct NMR signals. | Provides structural information; no physical separation needed. | Requires specialized chiral reagents; potential for signal overlap; lower accuracy than chromatography. |

Advanced Analytical Methodologies for Characterization of 1,2,4 Butanetriol, 3 Chloro

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques for assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of 1,2,4-Butanetriol (B146131), 3-chloro-, one would expect to observe distinct signals for each unique proton in the molecule. The chemical shift of these signals would be influenced by the electronegativity of the adjacent chlorine atom and hydroxyl groups. Protons attached to carbons bearing these electronegative substituents would be expected to resonate at a lower field (higher ppm). Spin-spin coupling between adjacent non-equivalent protons would result in complex splitting patterns, providing valuable information about the connectivity of the hydrogen atoms.

¹³C NMR: A ¹³C NMR spectrum would display a signal for each unique carbon atom in the 1,2,4-Butanetriol, 3-chloro- molecule. The carbon atom bonded to the chlorine atom would be expected to have a characteristic chemical shift. The positions of the signals for the carbons bearing hydroxyl groups would also provide key structural information.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. COSY spectra reveal correlations between coupled protons, while HSQC spectra correlate protons with the carbons to which they are directly attached.

Despite the theoretical expectations for the NMR spectra of 1,2,4-Butanetriol, 3-chloro-, no experimentally obtained NMR data, including data tables with chemical shifts and coupling constants, has been reported in the available scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For 1,2,4-Butanetriol, 3-chloro-, these techniques would be expected to identify the following key functional groups:

O-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the hydroxyl (-OH) groups.

C-H stretching: Absorptions in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the carbon-hydrogen bonds.

C-O stretching: The presence of carbon-oxygen single bonds from the alcohol functional groups would be confirmed by strong absorptions in the 1000-1260 cm⁻¹ region.

C-Cl stretching: A characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

While these are the expected vibrational modes, no specific IR or Raman spectra for 1,2,4-Butanetriol, 3-chloro- are available in the public domain.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

In a mass spectrum of 1,2,4-Butanetriol, 3-chloro-, the molecular ion peak ([M]⁺) would be expected, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), hydrogen chloride (HCl), and various alkyl fragments. Analysis of these fragments would provide further confirmation of the molecule's structure.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to analyze the compound, providing both separation and mass analysis. However, no published mass spectrometry data, including fragmentation patterns or exact mass measurements, for 1,2,4-Butanetriol, 3-chloro- could be located.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and analyzing its isomeric composition.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

The development of GC or HPLC methods for the analysis of 1,2,4-Butanetriol, 3-chloro- would involve optimizing several parameters to achieve good separation and peak shape.

GC: For GC analysis, derivatization of the hydroxyl groups to increase volatility might be necessary. The choice of a suitable stationary phase and temperature program would be critical for separating the compound from any impurities.

HPLC: In HPLC, a reversed-phase column would likely be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The detector choice would depend on the compound's properties; a refractive index detector (RID) or, if the compound has a suitable chromophore, a UV detector could be used.

Detailed research findings on the development and validation of specific GC or HPLC methods for 1,2,4-Butanetriol, 3-chloro- are not available in the scientific literature.

Chiral Chromatography for Enantiomeric Excess Determination

Since 1,2,4-Butanetriol, 3-chloro- contains chiral centers, it can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is the primary technique used to separate and quantify these stereoisomers to determine the enantiomeric excess (ee) of a sample. This would involve the use of a chiral stationary phase (CSP) in either GC or HPLC that interacts differently with the various stereoisomers, allowing for their separation.

There is no information available in the reviewed literature regarding the chiral separation of 1,2,4-Butanetriol, 3-chloro- or the determination of its enantiomeric excess.

Theoretical and Computational Investigations of 1,2,4 Butanetriol, 3 Chloro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1,2,4-Butanetriol (B146131), 3-chloro-, these methods can provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for predicting the molecular geometry and electronic properties of organic molecules. For 1,2,4-Butanetriol, 3-chloro-, DFT calculations would typically be employed to determine the optimized molecular structure, bond lengths, bond angles, and dihedral angles.

Commonly used functionals for such studies include B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or larger, such as aug-cc-pVTZ, to achieve a balance between computational cost and accuracy. These calculations would yield the ground-state energy of the molecule and the distribution of electron density, which is crucial for understanding its reactivity. Key parameters that would be calculated are presented in Table 1.

Table 1: Hypothetical DFT-Calculated Parameters for 1,2,4-Butanetriol, 3-chloro- This table is illustrative and based on typical outputs for similar molecules, as direct experimental or computational data for 1,2,4-Butanetriol, 3-chloro- is not readily available.

| Parameter | Description | Expected Significance |

|---|---|---|

| Optimized Cartesian Coordinates | The three-dimensional positions of each atom in the molecule corresponding to a minimum on the potential energy surface. | Defines the most stable molecular geometry. |

| Bond Lengths (e.g., C-Cl, C-O, C-C) | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond strength and character. |

| Bond Angles (e.g., Cl-C-C, H-O-C) | The angle formed between three adjacent atoms across at least two bonds. | Determines the local shape of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Crucial for determining the overall conformation of the molecule. |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and electronic excitation energy. |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are well-suited for detailed conformational analysis. For a flexible molecule like 1,2,4-Butanetriol, 3-chloro-, with multiple rotatable bonds, numerous conformers can exist.

A systematic conformational search could be performed using methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, which provide a higher level of accuracy for electron correlation effects compared to DFT. The relative energies of different conformers, stabilized by intramolecular hydrogen bonds, would be calculated to identify the most stable structures. The presence of the chlorine atom and hydroxyl groups introduces complex stereoelectronic effects that would significantly influence the conformational preferences.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions, providing information on transient species that are difficult to observe experimentally.

For reactions involving 1,2,4-Butanetriol, 3-chloro-, such as its formation via chlorination of 1,2,4-butanetriol or its subsequent reactions, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction kinetics.

Methods such as the synchronous transit-guided quasi-Newton (STQN) method are often used to find transition states. Once located, frequency calculations are performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy (Ea) is then calculated as the energy difference between the transition state and the reactants. A hypothetical reaction coordinate diagram is shown in Figure 1.

Figure 1: Illustrative Reaction Coordinate Diagram

This diagram represents a hypothetical reaction involving 1,2,4-Butanetriol, 3-chloro-, showing the energy profile from reactants to products through a transition state.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the energies of reactants, products, and transition states. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For a polyol like 1,2,4-Butanetriol, 3-chloro-, where hydrogen bonding is expected to be significant, an explicit solvent model might be necessary for accurate predictions. Studies on the chlorination of diols have shown that explicit water molecules can stabilize transition states through hydrogen bonding, thereby affecting the activation energy. researchgate.net

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to correlate the molecular structure of a compound with its chemical reactivity. For chlorinated polyols like 1,2,4-Butanetriol, 3-chloro-, computational methods can be used to quantify various molecular descriptors that are known to influence reactivity.

Quantitative Structure-Activity Relationship (QSAR) models often utilize a range of calculated descriptors to predict the reactivity or biological activity of a series of compounds. For 1,2,4-Butanetriol, 3-chloro-, relevant descriptors would include electronic properties (e.g., partial atomic charges, HOMO-LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices. For instance, the presence of the electron-withdrawing chlorine atom is expected to influence the acidity of the neighboring hydroxyl groups and the susceptibility of the carbon backbone to nucleophilic attack. The "vicinal effect" observed in the chlorination of diols, where the presence of a nearby hydroxyl group can affect the reaction rate, would also be a key factor to investigate in the reactivity of this triol. researchgate.net

Synthetic Utility of 1,2,4 Butanetriol, 3 Chloro As a Building Block

Precursor in the Synthesis of Chiral Heterocyclic Compounds

The presence of both nucleophilic hydroxyl groups and an electrophilic carbon center (due to the chlorine atom) within the same molecule makes 1,2,4-Butanetriol (B146131), 3-chloro- a prime candidate for intramolecular cyclization reactions to form various chiral heterocyclic compounds. The specific heterocycle formed would depend on which hydroxyl group participates in the cyclization, a process that can often be controlled by the reaction conditions and the use of protecting groups.

One of the most straightforward transformations is the intramolecular Williamson ether synthesis. Treatment of 1,2,4-Butanetriol, 3-chloro- with a base can induce deprotonation of a hydroxyl group, which then acts as an internal nucleophile, displacing the chloride to form a cyclic ether. Depending on which hydroxyl group reacts, different ring sizes can be achieved. For instance, attack by the C2-hydroxyl would lead to a highly strained, yet synthetically valuable, oxirane. More likely, reaction of the C1 or C4 hydroxyl would lead to the formation of substituted chiral tetrahydrofurans or oxetanes, respectively. acs.orgresearchgate.netmagtech.com.cn

Furthermore, 1,2,4-Butanetriol, 3-chloro- can serve as a precursor to nitrogen-containing heterocycles. For example, selective conversion of one or more hydroxyl groups to amino groups, followed by intramolecular cyclization, could yield chiral azetidines or piperidines. doi.orgmdpi.comorganic-chemistry.org

Table 1: Hypothetical Synthesis of Chiral Heterocyclic Compounds

| Starting Material | Reagents and Conditions | Plausible Product | Heterocycle Class |

|---|---|---|---|

| 1,2,4-Butanetriol, 3-chloro- | 1. Selective protection of C1 and C4 hydroxyls2. NaH, THF | Protected 2-(chloromethyl)oxirane | Oxirane |

| 1,2,4-Butanetriol, 3-chloro- | 1. Selective protection of C2 and C4 hydroxyls2. NaH, THF | Protected 3-hydroxytetrahydrofuran | Tetrahydrofuran |

Intermediacy in the Formation of Advanced Organic Materials and Specialty Chemicals

The polyol structure of 1,2,4-Butanetriol, 3-chloro- suggests its potential use as a monomer or cross-linking agent in polymer chemistry. gvchem.commdpi.com The three hydroxyl groups can participate in polymerization reactions to form polyesters, polyethers, or polyurethanes. The presence of the chlorine atom offers a unique advantage: it can either be retained in the final polymer to impart specific properties, such as flame retardancy or altered solubility, or it can be used for post-polymerization modification. nih.govwiley-vch.de

In the realm of specialty chemicals, the molecule can be seen as a functionalized glycerol (B35011) derivative. Its applications could mirror those of other functional polyols in the production of resins, surfactants, and plasticizers. The chloro-substituent provides a handle for further chemical transformations, allowing for the synthesis of a diverse array of specialty chemicals from a single precursor.

Table 2: Potential Applications in Materials Science

| Application Area | Role of 1,2,4-Butanetriol, 3-chloro- | Potential Advantage |

|---|---|---|

| Polymer Synthesis | Monomer in polyester (B1180765) or polyurethane synthesis | Introduction of a reactive site for cross-linking or functionalization |

| Cross-linking Agent | Cross-linking of polymer chains through its three hydroxyl groups | Enhanced rigidity and thermal stability of the material |

| Post-polymerization Modification | The chloro-group acts as an electrophilic site for grafting other molecules onto the polymer backbone | Tailoring of polymer properties such as hydrophilicity, biocompatibility, or conductivity |

Exploration of Novel Derivatives and Functionalized Analogues

The reactivity of the secondary chloride and the three hydroxyl groups allows for the generation of a wide range of novel derivatives from 1,2,4-Butanetriol, 3-chloro-. The selective protection of the hydroxyl groups is key to achieving controlled transformations. nih.govacs.org For instance, with two of the three hydroxyls protected, the remaining free hydroxyl can be oxidized or otherwise modified.

The secondary chloride is susceptible to nucleophilic substitution, opening the door to a plethora of new analogues. masterorganicchemistry.com Reaction with sodium azide (B81097) would yield an azido-substituted butanetriol, a precursor for amines or triazoles. Thiol nucleophiles could be used to introduce sulfur-containing moieties. These transformations would create a library of compounds with diverse functionalities and potential applications in medicinal chemistry and materials science.

Furthermore, elimination reactions could be induced to form an unsaturated butanetriol, a valuable monomer for polymerization. The specific regio- and stereochemistry of the resulting double bond would depend on the reaction conditions.

Table 3: Plausible Derivatization Reactions

| Reagent | Reaction Type | Functional Group Transformation | Potential Product Class |

|---|---|---|---|

| Sodium azide (NaN3) | Nucleophilic Substitution | -Cl → -N3 | Azido-butanetriol |

| Sodium thiomethoxide (NaSMe) | Nucleophilic Substitution | -Cl → -SMe | Thioether-butanetriol |

| Potassium cyanide (KCN) | Nucleophilic Substitution | -Cl → -CN | Cyano-butanetriol |

| Strong, non-nucleophilic base | Elimination (E2) | -HCl | Alkenyl-butanetriol |

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthesis Routes

The chemical industry's shift towards sustainability has spurred research into environmentally benign synthesis methods for valuable compounds. While traditional chemical routes for producing polyols and their derivatives often rely on harsh conditions and produce significant waste, future research for 3-chloro-1,2,4-butanetriol is geared towards greener alternatives. nih.gov

A primary avenue of investigation involves leveraging biological systems. Extensive research has demonstrated the successful biosynthesis of the parent compound, 1,2,4-butanetriol (B146131) (BT), from renewable feedstocks like xylose and corn cob hydrolysate using metabolically engineered microorganisms such as Escherichia coli. dtic.milnih.gov These processes operate under mild conditions and avoid the toxic byproducts associated with conventional chemical reductions. nih.govresearchgate.net Future work will likely focus on chemo-enzymatic strategies that couple the biological production of 1,2,4-butanetriol with a subsequent, highly selective enzymatic or catalytic chlorination step. Another approach could involve engineering novel biosynthetic pathways in microbes to directly incorporate a chlorine atom, although this presents significant metabolic engineering challenges.

Drawing parallels from other green chlorination processes provides a roadmap. For instance, the selective chlorination of glycerol (B35011) using Brønsted acidic ionic liquids as recyclable catalysts has shown high yields for 3-chloro-1,2-propanediol. scielo.br Exploring similar catalytic systems for the direct and selective chlorination of bio-derived 1,2,4-butanetriol represents a promising direction for a sustainable manufacturing process.

| Precursor Compound | Feedstock/Method | Key Features | Relevant Findings |

| 1,2,4-Butanetriol | Engineered E. coli from D-xylose | Green, renewable, mild conditions | Achieved titers exceeding 10 g/L in pilot-scale fermentations. dtic.mil |

| 1,2,4-Butanetriol | Engineered E. coli from corn cob hydrolysate | Utilizes agricultural waste, cost-effective | Generated 43.4 g/L of 1,2,4-butanetriol with a high yield. nih.gov |

| 3-chloro-1,2-propanediol (Analogous Compound) | Glycerol with Brønsted acidic ionic liquids | Recyclable catalyst, high selectivity | Achieved >81% yield at complete glycerol conversion. scielo.br |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and accelerated process optimization. beilstein-journals.org For the synthesis and transformation of 3-chloro-1,2,4-butanetriol, these technologies represent a major frontier in research.

Future work will likely involve designing multi-step flow reactors that can perform the synthesis and subsequent purification of 3-chloro-1,2,4-butanetriol in a continuous, uninterrupted process. This could involve a packed-bed reactor containing an immobilized catalyst for the chlorination of 1,2,4-butanetriol, followed by in-line separation and purification modules. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system is particularly advantageous for managing potentially exothermic chlorination reactions and minimizing the formation of byproducts. beilstein-journals.org

Automated synthesis platforms, which use robotic systems and pre-packaged reagent cartridges, can dramatically accelerate the discovery of new derivatives of 3-chloro-1,2,4-butanetriol. sigmaaldrich.comsigmaaldrich.com By programming the platform to perform a variety of reactions (e.g., etherification, esterification) on the hydroxyl groups of the molecule, researchers can rapidly generate libraries of new compounds for screening in various applications. synplechem.com This high-throughput approach streamlines the laborious process of manual synthesis and purification, enabling faster innovation cycles.

Discovery of Novel Catalytic Systems for Selective Transformations

The development of novel catalysts is central to advancing the chemistry of 3-chloro-1,2,4-butanetriol. Research is focused on two main areas: catalysts for its selective synthesis and catalysts for its conversion into other high-value chemicals.

For synthesis, the key challenge is the regioselective chlorination of 1,2,4-butanetriol. Future research will explore advanced catalytic systems, such as shape-selective zeolites, functionalized ionic liquids, and metal-organic frameworks (MOFs), designed to activate a specific hydroxyl group on the butanetriol backbone for substitution. As demonstrated in the chlorination of glycerol, ionic liquids can be highly effective in facilitating clean and selective chlorination reactions. scielo.br

For subsequent transformations, the chlorine atom and the remaining hydroxyl groups offer multiple sites for chemical modification. Novel catalytic systems are needed to selectively target one functional group in the presence of others. For example, developing catalysts that can facilitate the substitution of the chloro group without affecting the hydroxyl groups, or vice-versa, is a significant goal. This would enable the creation of complex molecular architectures and specialized monomers for polymer synthesis. Research into enzymatic catalysis also holds promise for achieving unparalleled selectivity under mild reaction conditions.

Advanced Analytical Techniques for In-Situ Monitoring of Reactions

A deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential for optimizing the synthesis and use of 3-chloro-1,2,4-butanetriol. Advanced, in-situ analytical techniques that monitor reactions in real-time without sample extraction are invaluable for gaining these insights. mt.comspectroscopyonline.com

Spectroscopic methods are at the forefront of this research. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates by tracking the vibrational frequencies of specific chemical bonds. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, when integrated with flow reactors, allows for detailed structural characterization and kinetic analysis as the reaction proceeds. fu-berlin.denih.gov

A particularly innovative direction is the development of specialized sensors for related chlorohydrins. For example, a Molecularly Imprinted Nanochip Analytical System (MNAS) has been developed for the rapid, in-situ detection of 3-chloro-1,2-propanediol. chemistryviews.org This system uses a quartz crystal microbalance sensor with a molecularly imprinted polymer designed to selectively bind the target molecule, translating this binding into an electrical signal. chemistryviews.org This technology achieves a much lower detection limit and faster analysis time compared to traditional methods like gas chromatography-mass spectrometry (GC-MS). chemistryviews.org Future research will likely focus on adapting such highly sensitive and selective sensor technologies for the real-time monitoring of reactions involving 3-chloro-1,2,4-butanetriol.

| Analytical Technique | Principle | Application in Reaction Monitoring | Potential Advantage for 3-chloro-1,2,4-butanetriol |

| In-Situ FTIR/Raman | Vibrational Spectroscopy | Tracks changes in functional group concentrations (e.g., O-H, C-Cl) in real-time. researchgate.net | Provides kinetic data, identifies intermediates, and determines reaction endpoints. |

| Flow NMR | Nuclear Magnetic Resonance | Provides detailed structural and quantitative information on species within a flow reactor. nih.gov | Elucidates reaction mechanisms and optimizes conditions in continuous synthesis. |

| Mass Spectrometry (MS) | Mass-to-charge ratio analysis | Continuously analyzes small aliquots to track species evolution. fu-berlin.de | High sensitivity for detecting trace intermediates and byproducts. |

| MNAS/QCM Sensors (based on analogous compounds) | Mass change on a piezoelectric crystal with a selective polymer | Ultra-sensitive, real-time, quantitative detection without derivatization. chemistryviews.org | Enables precise process control and rapid, on-site analysis. |

Q & A

Q. What are the primary synthetic pathways for 1,2,4-butanetriol, and how do yields vary between chemical and biotechnological methods?

- Methodological Answer : 1,2,4-Butanetriol (BT) is synthesized via two main routes:

- Chemical synthesis : Reduction of DL-malic acid or its esters using NaBH₄, yielding ~75–82% efficiency (). Drawbacks include scalability issues and racemic mixtures.

- Biotechnological synthesis : Engineered microbial pathways (e.g., E. coli) convert malate or glucose to BT via non-natural metabolic routes, achieving up to 95% enantiomeric purity (). Key enzymes include dehydrogenases and reductases (e.g., D-1,2,4-butanetriol dehydrogenase).

Table 1 : Yield Comparison

| Method | Substrate | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| NaBH₄ reduction | DL-malic acid | 75 | Racemic | |

| Microbial synthesis | Glucose | 90 | Enantiopure |

Q. How can researchers characterize enantiomeric purity of 1,2,4-butanetriol?

- Methodological Answer : Chiral resolution techniques include:

- Chiral HPLC : Using columns like Chiralpak® AD-H with hexane/isopropanol mobile phases.

- Polarimetry : Measure specific rotation ([α]D) for (R)-(+)-BT ([α]D = +13.5°) vs. (S)-(-)-BT ([α]D = -13.5°) ().

- NMR with chiral shift reagents : Europium-based reagents induce splitting in proton signals for enantiomer differentiation ().

Q. What analytical methods are recommended for quantifying 1,2,4-butanetriol in solution?

- Methodological Answer :

- GC-MS : Derivatize BT with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility ().

- HPLC-ELSD : Use a C18 column with acetonitrile/water gradients and evaporative light scattering detection (ASTM® D6584 protocol) ().

- UV-Vis spectroscopy : Indirect quantification via derivatization with periodic acid to form chromophores (λmax = 340 nm) ().

Advanced Research Questions

Q. How do stereochemical differences (R vs. S enantiomers) impact BT’s reactivity in propellant formulations?

- Methodological Answer :

- Kinetic studies : (R)-BT trinitrate (BTTN) exhibits 15% slower decomposition than the (S)-enantiomer under thermal stress (TGA/DSC data). This is attributed to steric effects in nitro group orientation ().

- Molecular dynamics simulations : Model enantiomer interactions with stabilizers (e.g., 2-nitrodiphenylamine) to predict shelf-life in propellants ().

Q. What strategies mitigate thermal instability in 1,2,4-butanetriol trinitrate (BTTN)?

- Methodological Answer :

- Additive screening : Incorporate stabilizers like ethyl centralite (EC) at 1–2 wt.% to reduce autocatalytic decomposition ().

- Impurity profiling : Monitor byproducts (e.g., nitroform, HNO₃) via HPLC-MS to identify degradation pathways ().

Table 2 : Thermal Stability of BTTN vs. Nitroglycerin (NG)

| Parameter | BTTN | NG | Reference |

|---|---|---|---|

| Decomposition Temp. | 185°C | 160°C | |

| Activation Energy | 150 kJ/mol | 130 kJ/mol |

Q. How can metabolic engineering optimize microbial BT production from lignocellulosic biomass?

- Methodological Answer :

- Pathway design : Introduce heterologous genes (e.g., mdh for malate dehydrogenase) into E. coli to redirect carbon flux from glucose to BT ().

- Fermentation optimization : Use fed-batch reactors with pH control (6.5–7.0) and microaerobic conditions to enhance titers (up to 45 g/L) ().

- CRISPR-Cas9 editing : Knock out competing pathways (e.g., succinate production) to improve yield ().

Q. What role do impurities in BT precursors play in propellant performance?

- Methodological Answer :

- Impurity identification : Trace chlorinated byproducts (e.g., 3-chloro-1,2,4-butanetriol) from incomplete esterification reduce BTTN stability (GC-MS analysis) ().

- Purification protocols : Recrystallize BT from ethyl acetate/hexane (3:1 v/v) to achieve >99.5% purity ().

Methodological Notes

- Stereochemical synthesis : Use Sharpless asymmetric dihydroxylation for enantioselective BT production ().

- Safety protocols : BT derivatives (e.g., BTTN) require handling in explosion-proof fume hoods (Hazard Class 4.1-II) ().